![molecular formula C15H12N2O5 B12000417 4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)
4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene is an organic compound with the molecular formula C15H12N2O5. It is characterized by the presence of nitro groups and a phenylmethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene typically involves the nitration of a suitable precursor. One common method involves the nitration of 2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene involves its interaction with molecular targets through its nitro and phenylmethoxy groups. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Nitro-2-[(1E)-2-nitroethenyl]-benzene: Lacks the phenylmethoxy group, resulting in different reactivity and properties.
2-Nitro-4-(phenylmethoxy)-benzene: Lacks the nitroethenyl group, affecting its chemical behavior.
4-Nitro-2-[(1E)-2-nitroethenyl]-benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene is unique due to the combination of nitro and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H12N2O5 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
1-nitro-2-[(E)-2-nitroethenyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H12N2O5/c18-16(19)9-8-13-10-14(6-7-15(13)17(20)21)22-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
Clave InChI |
BLARQRYLYKDODX-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




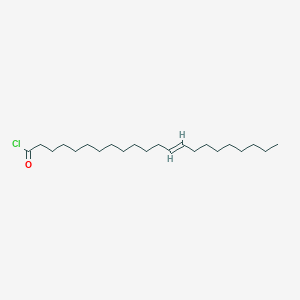
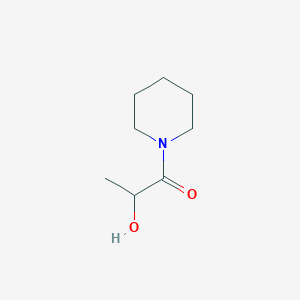
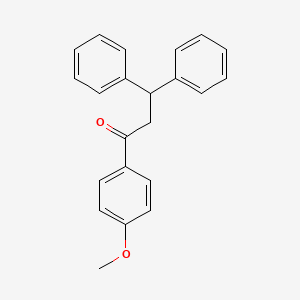
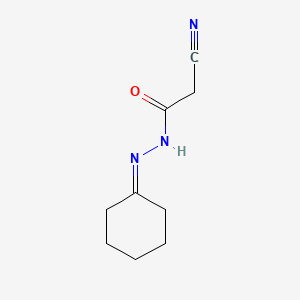
![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)


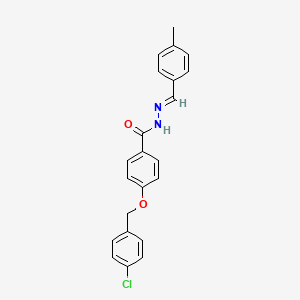
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)

